molecular formula C20H17N3O3S B11355232 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355232
M. Wt: 379.4 g/mol
InChI Key: NDRBWEMOWROIPR-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, an oxazole ring, and a methoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

    Formation of Oxazole Ring: The oxazole ring is formed by the cyclization of an α-haloketone with an amide or nitrile under basic conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole and oxazole intermediates with the methoxyphenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both the methoxyphenyl group and the oxazole ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-11-8-12(2)18-17(9-11)27-20(21-18)22-19(24)15-10-16(26-23-15)13-4-6-14(25-3)7-5-13/h4-10H,1-3H3,(H,21,22,24)

InChI Key

NDRBWEMOWROIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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